molecular formula C17H17N3O2 B126689 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone CAS No. 154055-44-4

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No.: B126689
CAS No.: 154055-44-4
M. Wt: 295.34 g/mol
InChI Key: LRTBJZKSMYYSFG-UHFFFAOYSA-N
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Description

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a hydroxyethylamino group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone typically involves the condensation of 2-aminobenzimidazole with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is unique due to the combination of the benzimidazole ring and the phenylethanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTBJZKSMYYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385988
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154055-44-4
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 22% ammonium hydroxide to 75 ml of a hot solution of the dihydrobromide obtained in Step A in 95° alcohol until a pH of approximately 10 is obtained. The title compound precipitates and is filtered, washed with water and dried.
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hot solution
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75 mL
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dihydrobromide
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reactant
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alcohol
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